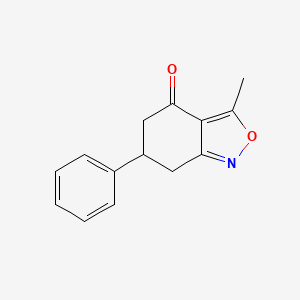

![molecular formula C19H21N3OS B5588811 2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)

2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives involves various strategies, including Lewis acid-catalyzed reactions and interaction with cyclic Schiff's bases. For instance, a number of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives have been prepared through reactions involving Lewis acid catalysis, showcasing the versatility of synthetic approaches for constructing complex quinoline frameworks (Lu & Shi, 2007).

Molecular Structure Analysis

The molecular structure of related compounds often involves complex arrangements and substitutions on the quinoline framework. For example, the structure of the dimer of 2,2,4-trimethyl-1,2-dihydroquinoline has been elucidated through acid-catalyzed dimerization processes, revealing insights into the molecular arrangements and interactions within similar compounds (Elliott & Dunathan, 1963).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives are diverse and can lead to a wide range of products. For example, the interaction of cyclic Schiff's bases with 2-methylthiopyrimidine-4,6-dione enol acetate results in the formation of various pyrimidinones, showcasing the chemical reactivity of quinoline derivatives under different conditions (Gulyakevich et al., 2004).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as crystal structure and solubility, play a significant role in their application and behavior in different environments. The crystal structure of 6,7,8-trimethoxy-1-(4-methoxy-3-nitrophenyl)-4-(pyridin-4-methyl)-3,4-dihydroisoquinoline, for example, provides insights into the arrangement of atoms within the molecule and its potential interactions (Zhu et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior and applications of quinoline derivatives. Studies on compounds like 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane highlight the catalytic potential and efficiency in synthesizing dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, showcasing the chemical versatility of quinoline-related structures (Kefayati et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity in Organic Chemistry

Synthetic Methodologies : A variety of synthetic methodologies have been developed for the construction of complex heterocyclic structures related to 2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline, focusing on isoquinolines, pyridines, and tetrahydroquinoline derivatives. These synthetic approaches involve palladium-catalyzed iminoannulation of internal alkynes, Lewis acid-catalyzed reactions, and radical cyclization techniques. These methods offer efficient routes to diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science (Roesch et al., 2001), (Lu & Shi, 2007), (Majumdar & Mukhopadhyay, 2003).

Heterocyclic Compound Synthesis : Research has also focused on the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting the versatility of 2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline-related compounds in generating a wide range of heterocyclic structures. These compounds are characterized by their complex ring systems and have been explored for their potential pharmacological activities (Zaki et al., 2017).

Applications in Medicinal Chemistry

Antibacterial Agents : Compounds structurally related to 2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline have been studied for their antibacterial properties. Specifically, 2,4-diamino-5-[(1,2,3,4-tetrahydro-6-quinolyl)methyl]pyrimidines, which share a similar structural framework, have shown to be effective inhibitors of bacterial dihydrofolate reductase, indicating potential use as antibacterial agents. These findings suggest the broader applicability of such compounds in developing new antibacterial therapies (Rauckman et al., 1989).

Antitubercular and Antimicrobial Activities : New pyrimidine-azitidinone analogues, which can be considered derivatives or structurally related to 2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline, have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities. These studies highlight the potential of such compounds in addressing various infectious diseases, including tuberculosis (Chandrashekaraiah et al., 2014).

Propiedades

IUPAC Name |

2-(4-methylpyrimidin-2-yl)sulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-13-11-19(3,4)22(16-8-6-5-7-15(13)16)17(23)12-24-18-20-10-9-14(2)21-18/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUWRROLRVAMQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC(=O)N2C3=CC=CC=C3C(=CC2(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1-{[(4-methylpyrimidin-2-yl)thio]acetyl}-1,2-dihydroquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)

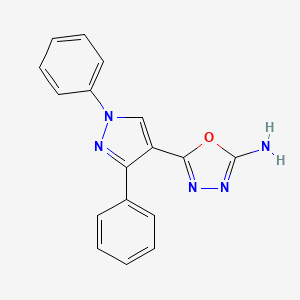

![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)

![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)

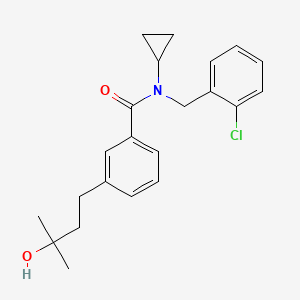

![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)

![1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)

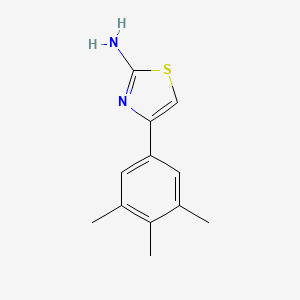

![5-[4-(dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5588822.png)

![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)